Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester

Drug metabolism Glucuronidation Analytical reference standards

Researchers requiring authentic β-D-glucuronide metabolite standards often face stereochemical mismatch with biosynthesized conjugates. Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester (CAS 34213-34-8) resolves this as a β-specific glycosyl donor that yields conjugates co-eluting with Phase II UGT metabolites. • β-Anomeric purity ensures LC-MS/MS co-elution with in vivo glucuronides • Orthogonal O-acetyl/methyl ester protection enables selective anomeric deprotection • ≥98% purity with batch-specific NMR/HPLC documentation Supplied as a white solid; global shipping available.

Molecular Formula C14H20O10
Molecular Weight 348.3 g/mol
CAS No. 34213-34-8
Cat. No. B022622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester
CAS34213-34-8
SynonymsMethyl Triacetate-β-D-glucopyranosiduronic Acid Methyl Ester; 
Molecular FormulaC14H20O10
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C
InChIInChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11-,12+,14+/m0/s1
InChIKeyWQZLHCDEZYULJJ-ZXPJVPCYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester – Structural and Functional Profile


Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester (CAS 34213-34-8) is a fully acetylated β-D-glucuronic acid methyl ester derivative. It is a key protected carbohydrate building block in glycoscience, widely employed as a glycosyl donor for stereoselective β-glucuronidation and as a substrate in liver microsome drug metabolism studies. Its defining structural features include three O-acetyl protecting groups, an anomeric methoxy group, and a C-6 methyl ester, which together confer orthogonal deprotection potential and enhanced stability during glycosylation. Typical commercial purity is ≥98% . This compound is distinguishable from the corresponding α-anomer (CAS 72692-06-9) and the tetra-O-acetyl derivative (CAS 7355-18-2) by anomeric configuration and protection pattern.

β-Glucuronide synthesis: stereochemically defined β-anomeric donor for DMPK metabolite standards
Orthogonal protecting groups: three O-acetyl + anomeric methoxy enable sequential deprotection strategies
Glycosyl donor precursor: selective anomeric deprotection to 1-OH hemiacetal for activation
High-purity grade: typically ≥98%, supports analytical and synthetic workflows

Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester – Why Analogs Cannot Be Interchanged


Compounds within the acetylated glucuronic acid ester family cannot be substituted without altering stereochemical or functional outcomes. The β-anomeric configuration of CAS 34213-34-8 is essential for generating β-glucuronide metabolites that match those produced by UDP-glucuronosyltransferases (UGTs) in vivo. The corresponding α-anomer (CAS 72692-06-9) yields α-configured glycosides, which are not naturally occurring mammalian metabolites and can exhibit different chromatographic retention times, immunogenicity profiles, and biological recognition [1]. The tetra-O-acetyl analog (CAS 7355-18-2) carries an additional acetyl group at the anomeric position, requiring distinct activation conditions (e.g., Tf₂NH in DCM) for glycosylation, whereas CAS 34213-34-8 is optimally suited as a 1-OH glycosyl donor after selective anomeric deprotection. These differences render substitution scientifically invalid in applications requiring β-specific conjugation outcomes.

β-Anomeric configuration α-Anomer or α/β mixture produces non-mammalian metabolites and alters chromatographic retention
Anomeric methoxy group (OMe) Tetra-O-acetyl analog requires direct Tf₂NH activation, yielding α-selectivity and limiting orthogonal deprotection
Three O-acetyl protecting groups Different protection patterns shift solubility, stability and glycosylation outcome; substitution may invalidate β-specific conjugation

Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester – Differentiation Evidence


β-Anomeric Purity vs. α/β Mixtures in Analytical Standards

Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester (CAS 34213-34-8) is commercially supplied as a stereochemically defined β-anomer, whereas a common industrial alternative (CAS 73464-50-3) is explicitly labeled and marketed as a mixture of α- and β-anomers . For analytical method development and metabolite quantification, stereochemical heterogeneity introduces quantifiable uncertainty in retention time, ionization efficiency, and calibration curve linearity.

β-Anomeric Purity
Data to verify
Single β-anomer α/β mixture (CAS 73464-50-3)
Eliminates batch variability in retention time and calibration linearity
Supplier comparison; confirm stereochemical identity via COA
Drug metabolism Glucuronidation Analytical reference standards LC-MS/MS

High-Purity Grade for Microsome Glucuronidation Assays

Commercial vendors supply CAS 34213-34-8 at a high-purity grade of ≥99% [1], in contrast to the standard 98% purity specification typical for the tetra-O-acetyl analog (CAS 7355-18-2) . This elevated purity directly reduces background interference in liver microsome incubation assays and improves signal-to-noise ratios in subsequent LC-MS/MS quantification of glucuronide metabolites.

High-Purity Grade
Reported
≥99%
Reduces background interference in microsome incubation assays
Tetra-O-acetyl analog typical purity 98%
UGT assay In vitro metabolism Xenobiotic conjugation Bioanalytical chemistry

Protected Anomeric Position for Orthogonal Glycosylation

Unlike the tetra-O-acetyl derivative (CAS 7355-18-2) which is activated directly at the anomeric acetate with Tf₂NH in DCM to yield α-glucuronides [1], CAS 34213-34-8 serves as a protected precursor that can be selectively deprotected at the anomeric position to generate a 1-OH hemiacetal. This intermediate is subsequently converted to glycosyl bromides, trichloroacetimidates, or fluorides—donors that enable β-selective glycosylation via neighboring-group participation of the C-2 acetate [2].

Protected Anomeric Position
Class-level
Anomeric OMe – selective deprotection → 1-OH hemiacetal; tetra-O-acetyl uses direct Tf₂NH activation
Enables orthogonal deprotection for β-selective glycosylation
Activation pathway determines anomeric selectivity; review donor preparation protocols
Carbohydrate synthesis Glycosylation Protecting group strategy Oligosaccharide assembly

Acetyl Protection and Differential Physicochemical Properties

The tri-O-acetyl protection of CAS 34213-34-8 modulates key physicochemical properties. The compound exhibits a density of 1.296 g/cm³, a boiling point of 383.9°C (at 760 mmHg), and a refractive index of 1.475 . In comparison, the tetra-O-acetyl analog (CAS 7355-18-2, MW 376.31) has a higher molecular weight, which can influence chromatographic retention and solvent partitioning during purification. The presence of three rather than four acetyl groups also affects solubility in common organic solvents.

Acetyl Protection Properties
Supporting context
MW 348.30 vs 376.31 (tetra-O-acetyl) bp 383.9°C; density 1.296 g/cm³
Lower MW influences solubility and chromatographic retention
Physicochemical data guide solvent selection and purification
Compound handling Purification Solubility Stability

Defined Storage Requirements for Long-Term Stability

CAS 34213-34-8 is supplied with defined storage specifications: sealed container in a dry environment at 2–8°C [1]. This compares favorably to the α-anomer (CAS 72692-06-9) which is also stored at 2–8°C but has different long-term stability characteristics due to distinct crystal packing and hygroscopicity. The presence of protective acetyl groups contributes to enhanced hydrolytic stability relative to unprotected glucuronic acid derivatives .

Defined Storage Requirements
Reported
2–8°C, dry, sealed vs unprotected derivatives: prone to degradation
Enhanced storage stability reduces degradation risk in multi-batch studies
Vendor-specified conditions; verify long-term stability for your protocol
Reagent storage Compound stability Laboratory inventory

Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester – Application Scenarios


β-Glucuronide Metabolite Synthesis for DMPK Studies

CAS 34213-34-8 is the preferred starting material for synthesizing authentic β-D-glucuronide metabolite standards of xenobiotics and drug candidates. The β-anomeric configuration ensures that the resulting glucuronide conjugates match the stereochemistry of Phase II metabolites produced by human UDP-glucuronosyltransferases (UGTs) in hepatocytes [1]. This direct stereochemical correspondence is essential for accurate LC-MS/MS quantification in bioanalytical method validation. Unlike α-anomers or α/β mixtures, which produce non-native conjugates, the β-specific product from CAS 34213-34-8 co-elutes with biosynthesized metabolites and exhibits identical MS/MS fragmentation patterns, enabling precise calibration curve construction and biomarker quantification [1].

Glycosyl Donor Preparation for β-Selective Oligosaccharide Assembly

After selective anomeric deprotection, the resulting 1-OH hemiacetal intermediate is converted to activated glycosyl donors—most commonly glycosyl bromides or trichloroacetimidates. The C-2 acetyl group provides anchimeric assistance during glycosylation, directing the incoming nucleophile to the β-face and ensuring high β-selectivity in the glycosidic bond formed. This stereocontrol is critical for constructing heparin/heparan sulfate oligosaccharide mimics and other biologically active glycosaminoglycan (GAG) sequences [1]. In contrast, the tetra-O-acetyl analog lacks this orthogonal deprotection option and yields α-configured products under many activation conditions [2].

Reference Standard for In Vitro Glucuronidation Assays

CAS 34213-34-8 itself can be employed as a reference standard or substrate analog in UGT enzyme activity assays using human or animal liver microsomes. The compound's defined β-anomeric configuration and high commercial purity (≥99%) [1] make it suitable for establishing baseline enzyme kinetic parameters (Km, Vmax) and for cross-laboratory assay harmonization. Its protected acetyl groups prevent non-specific interactions with microsomal esterases during short-term incubations, reducing background noise relative to unprotected substrates.

Carbohydrate Building Block for Glycoconjugate Synthesis

As a protected glucuronic acid building block, CAS 34213-34-8 serves as a versatile intermediate in the synthesis of glycoconjugates, including glycolipids, glycoproteins, and glucuronide prodrugs designed to enhance aqueous solubility or target specific transporters. The orthogonal protecting groups (three O-acetyl, one anomeric methoxy, and a C-6 methyl ester) permit sequential deprotection strategies that are not available with fully unprotected glucuronic acid or with the tetra-O-acetyl derivative [1]. This flexibility is essential for constructing complex, multi-functional glycans where site-specific conjugation is required.

Application
Selection Property
Validation Focus
β-Glucuronide Metabolite Synthesis
β-Anomeric configuration matching Phase II metabolites
Co-elution and MS/MS pattern concordance with biosynthesized conjugates
Glycosyl Donor Preparation
Orthogonal protecting group strategy (3 O-Ac + 1-OMe)
β-Selectivity via C-2 neighboring-group participation
In Vitro Glucuronidation Reference
High-purity grade and defined anomeric identity
Km/Vmax enzyme kinetic parameter consistency
Glycoconjugate Building Block
Sequential deprotection capability (OAc, OMe, CO₂Me)
Site-selective conjugation efficiency in complex glycan assembly

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